molecular formula C12H17NO4S B7587305 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid

2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid

Cat. No. B7587305
M. Wt: 271.33 g/mol
InChI Key: MRYODXIHNSFRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid, also known as EMA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). EMA is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. EMA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.

Mechanism of Action

2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid exerts its pharmacological effects by selectively inhibiting the activity of COX-2, an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX-2, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. In cancer research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and metastasis of cancer cells. In arthritis research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In cardiovascular research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to reduce platelet aggregation and thrombus formation, which are major contributors to the development of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it an excellent tool for studying the role of COX-2 in various diseases. 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid research. In cancer research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid could be further studied for its potential use in combination with other chemotherapeutic agents or radiation therapy. In arthritis research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid could be further studied for its potential use in combination with other anti-inflammatory agents. In cardiovascular research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid could be further studied for its potential use in preventing thrombosis in high-risk patients. Additionally, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid could be further modified to improve its selectivity and potency for COX-2 inhibition.

Synthesis Methods

2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid can be synthesized through a multi-step process involving the reaction of 4-ethylbenzenesulfonyl chloride with 2-amino-2-methylpropanoic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been widely studied for its potential therapeutic applications in various diseases. In cancer research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In arthritis research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. In cardiovascular research, 2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid has been shown to protect against ischemic injury and reduce the risk of thrombosis.

properties

IUPAC Name

2-[(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-9-5-7-10(8-6-9)18(16,17)13-12(2,3)11(14)15/h5-8,13H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYODXIHNSFRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid

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